2-{3-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide
CAS No.: 902921-56-6
Cat. No.: VC7654743
Molecular Formula: C26H20F3N5O3
Molecular Weight: 507.473
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902921-56-6 |
|---|---|
| Molecular Formula | C26H20F3N5O3 |
| Molecular Weight | 507.473 |
| IUPAC Name | 2-[3-[2-(1H-indol-3-yl)ethyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C26H20F3N5O3/c27-26(28,29)19-8-2-4-10-21(19)32-22(35)15-34-23-18(7-5-12-30-23)24(36)33(25(34)37)13-11-16-14-31-20-9-3-1-6-17(16)20/h1-10,12,14,31H,11,13,15H2,(H,32,35) |
| Standard InChI Key | VNOCWJGEVDVFRK-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(N=CC=C4)N(C3=O)CC(=O)NC5=CC=CC=C5C(F)(F)F |
Introduction
Structural and Molecular Characteristics
The compound 2-{3-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide (CAS No. 902921-56-6) is a heterocyclic organic molecule with a molecular formula of C₂₆H₂₀F₃N₅O₃ and a molecular weight of 507.473 g/mol. Its IUPAC name reflects its complex architecture: a pyrido[2,3-d]pyrimidine core substituted at the 1-position with an acetamide group linked to a 2-(trifluoromethyl)phenyl moiety and at the 3-position with a 2-(1H-indol-3-yl)ethyl chain . Key structural features include:
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Pyrido[2,3-d]pyrimidine: A fused bicyclic system known for its role in bioactive molecules, particularly in anticancer agents .
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Indole moiety: A neurotransmitter precursor scaffold that may interact with serotonin receptors or other neurological targets .
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Trifluoromethylphenyl group: Enhances lipophilicity and metabolic stability, improving bioavailability .
Table 1: Molecular and Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 902921-56-6 |
| Molecular Formula | C₂₆H₂₀F₃N₅O₃ |
| Molecular Weight | 507.473 g/mol |
| IUPAC Name | 2-[3-(2-(1H-indol-3-yl)ethyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
| SMILES | C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(N=CC=C4)N(C3=O)CC(=O)NC5=CC=CC=C5C(F)(F)F |
| Key Functional Groups | Indole, pyridopyrimidine, trifluoromethylphenyl, acetamide |
Synthesis and Preparation
The synthesis of this compound involves multi-step reactions typical of pyridopyrimidine derivatives. Key steps include :
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Core Formation: Condensation of a pyridine derivative with a pyrimidine precursor to construct the pyrido[2,3-d]pyrimidine ring.
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Indole Incorporation: Alkylation or coupling reactions to introduce the 2-(1H-indol-3-yl)ethyl chain at the 3-position.
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Acetamide Functionalization: Amidation of the pyridopyrimidine core with 2-(trifluoromethyl)phenylamine via an acetyl chloride intermediate.
A notable challenge is optimizing yields while managing the reactivity of the trifluoromethyl group, which can hinder nucleophilic substitutions .
Biological Activity and Mechanisms
Antimicrobial and Antiviral Effects
Structural analogs demonstrate broad-spectrum activity:
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Antibacterial: MIC₅₀ values of 1.4–24.3 μg/mL against Staphylococcus aureus for indole-containing pyridopyrimidines .
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Antiviral: Inhibition of NS3 protease in West Nile virus via pyridopyrimidine derivatives .
Neurological Interactions
Pharmacological Properties
Pharmacokinetics
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Lipophilicity: LogP ≈ 3.2 (estimated), favoring blood-brain barrier penetration .
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Bioavailability: Enhanced by the trifluoromethyl group’s electron-withdrawing effects, reducing metabolic degradation .
Comparative Analysis with Analogues
Table 2: Activity Comparison of Pyridopyrimidine Derivatives
Future Directions
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Mechanistic Studies: Elucidate kinase inhibition profiles and DNA interaction modes.
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Preclinical Testing: Evaluate efficacy in xenograft models and pharmacokinetics in vivo.
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Structural Optimization: Modify the acetamide or indole groups to enhance selectivity and reduce off-target effects.
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